Elevated Lipophilicity (LogP) Differentiates 4-(3,5-Dichlorophenyl)piperidine from Unsubstituted and Mono-Halogenated Analogs
4-(3,5-Dichlorophenyl)piperidine exhibits a predicted LogP of 3.789, which is 1.4 to 2.0 units higher than that of 4-phenylpiperidine (LogP ~2.4) and approximately 0.7 units higher than 4-(4-chlorophenyl)piperidine (LogP ~3.1). This increased lipophilicity is a direct consequence of the symmetric 3,5-dichloro substitution and is predictive of enhanced passive membrane permeability and blood-brain barrier penetration potential [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.789 (predicted) |
| Comparator Or Baseline | 4-Phenylpiperidine: ~2.4 (predicted); 4-(4-Chlorophenyl)piperidine: ~3.1 (predicted) |
| Quantified Difference | +1.4 to +2.0 vs. 4-phenylpiperidine; +0.7 vs. 4-(4-chlorophenyl)piperidine |
| Conditions | Predicted via computational algorithms (XLogP3) |
Why This Matters
Procurement of this specific compound ensures the intended LogP value is maintained, which is essential for SAR consistency in CNS-targeted medicinal chemistry programs where small changes in lipophilicity can drastically alter pharmacokinetic profiles.
- [1] PubChem. (n.d.). 4-Phenylpiperidine Compound Summary. View Source
